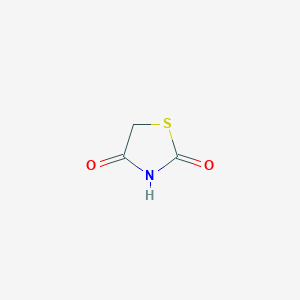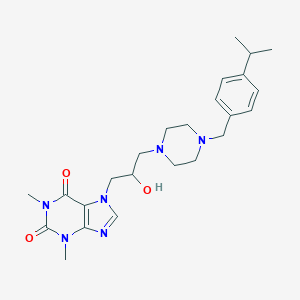![molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5](/img/structure/B21401.png)
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrido[1,2-a]pyrimidin-4-one derivatives often involves the condensation of suitable precursors, with various catalytic and reaction conditions influencing the yield and purity of the final product. For example, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through thermal cyclization and decarboxylation processes from isopropylidene (2-pyridylamino)methylenemalonates prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate formed in situ (Molnár et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been characterized, revealing a planar pyrido[1,2-a]pyrimidine ring system with the chloroethyl side chain nearly orthogonal to the pyrimidine ring. Weak intermolecular interactions, including C—H⋯N and C—H⋯Cl hydrogen bonds along with π–π interactions, contribute to the stability of its crystal structure (Jasinski et al., 2009).
Chemical Reactions and Properties
The reactivity of pyrido[1,2-a]pyrimidin-4-ones includes their participation in various chemical reactions, such as halogenation, alkylation, and nucleophilic substitution, which can modify their chemical properties and biological activities. The introduction of different substituents can lead to the formation of compounds with potential pharmacological activities (Krishnamurthy et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems :
- The compound has been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Application in Hydrogenation Processes :
- It was used in a study focusing on selectivity control in hydrogenation processes. Near-IR technology was applied for in-line analysis of the hydrogenation of this compound, demonstrating the utility of this technique in industrial chemical processes (Smet et al., 2005).
Crystallographic Studies :
- Crystallographic studies of this compound showed its molecular structure and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical properties (Jasinski et al., 2009).
Synthesis of Halogenated Derivatives :
- Research has been conducted on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, indicating the compound's versatility in creating various derivatives with potential applications in pharmaceuticals (Molnár et al., 2009).
Analgesic Property Exploration :
- There has been research into modifying the pyridine moiety of related molecules to enhance analgesic properties. This indicates the potential of derivatives of this compound in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Antipsychotic Medications :
- The compound has been used as an intermediate in the synthesis of paliperidone, an antipsychotic medication. This highlights its importance in the pharmaceutical industry (Ji Ya-fei, 2010).
Antibacterial Agent Research :
- A study explored derivatives of this compound as potential antibacterial agents, demonstrating its application in addressing bacterial infections (Krishnamurthy et al., 2013).
DNA Interaction Studies :
- Research on the interaction of this compound with DNA has been conducted, which is crucial for understanding its potential in genetic studies and drug design (Zhang et al., 2013).
Propiedades
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZMRUSKSYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593029 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
147662-99-5 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

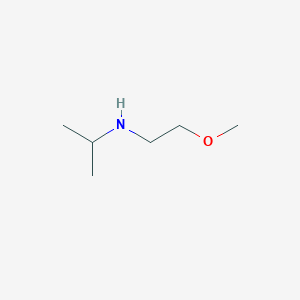
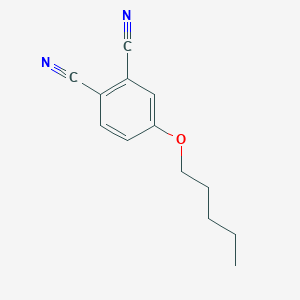
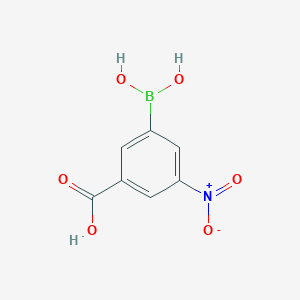
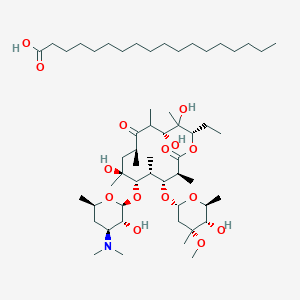
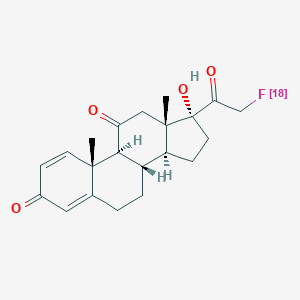
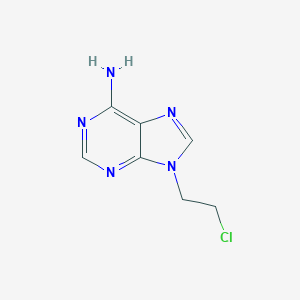

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)

